Su(z)2 protein - 141560-41-0

Su(z)2 protein

Catalog Number: EVT-1520009
CAS Number: 141560-41-0
Molecular Formula: C9H15NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Su(z)2 was first identified in Drosophila melanogaster (fruit fly) as a suppressor of the zeste phenotype, which is associated with the regulation of the white gene. The protein is conserved across various species, highlighting its fundamental role in gene regulation.

Classification

Su(z)2 belongs to the family of E3 ubiquitin ligases, which are enzymes that facilitate the transfer of ubiquitin to substrate proteins, marking them for degradation or altering their function. This classification underlines its role in post-translational modifications that influence protein stability and activity.

Synthesis Analysis

Methods

The synthesis of Su(z)2 can be achieved through various biochemical techniques, including recombinant DNA technology. The gene encoding Su(z)2 can be cloned into expression vectors and transformed into host cells such as Escherichia coli or yeast for protein production.

Technical Details

  1. Cloning: The Su(z)2 gene is amplified using polymerase chain reaction (PCR) and inserted into a suitable vector.
  2. Expression: The vector is introduced into a host cell, where it utilizes the cellular machinery to produce Su(z)2.
  3. Purification: The expressed protein is purified using affinity chromatography techniques, often employing tags such as histidine for ease of isolation.
Molecular Structure Analysis

Structure

The Su(z)2 protein exhibits a multi-domain structure that facilitates its interaction with other proteins and chromatin. It contains a RING finger domain characteristic of E3 ligases, which is crucial for its ubiquitin ligase activity.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the spatial arrangement of its domains and how these contribute to its function in gene regulation.

Chemical Reactions Analysis

Reactions

Su(z)2 primarily catalyzes the ubiquitination of target proteins, a process that involves transferring ubiquitin from an E2 enzyme to lysine residues on substrate proteins. This modification can lead to various outcomes depending on the context, including proteasomal degradation or altered activity.

Technical Details

  1. Ubiquitination Process: The process begins with the activation of ubiquitin by an E1 enzyme, followed by transfer to an E2 enzyme.
  2. E3 Ligase Activity: Su(z)2 acts as an E3 ligase, facilitating the transfer of ubiquitin from the E2 enzyme to the substrate.
  3. Polyubiquitination: In some cases, multiple ubiquitin molecules are added to form polyubiquitin chains, which signal for degradation by the proteasome.
Mechanism of Action

Process

Su(z)2 functions by recognizing specific substrates through protein-protein interactions and mediating their ubiquitination. This action can lead to transcriptional repression by promoting the degradation of transcriptional activators or modifying chromatin structure.

Data

Research indicates that Su(z)2's activity is regulated by various post-translational modifications and interactions with other proteins within Polycomb repressive complexes, enhancing its role in maintaining gene silencing during development.

Physical and Chemical Properties Analysis

Physical Properties

Su(z)2 is a soluble protein under physiological conditions, with a molecular weight typically ranging from 50 to 70 kDa depending on species and post-translational modifications.

Chemical Properties

The protein exhibits stability under a range of pH levels but may denature under extreme conditions (high temperature or extreme pH). Its activity can be influenced by factors such as ionic strength and the presence of cofactors necessary for ubiquitination.

Applications

Scientific Uses

Su(z)2 has significant applications in genetic research and biotechnology:

  • Gene Regulation Studies: It serves as a model for understanding epigenetic mechanisms controlling gene expression.
  • Cancer Research: Given its role in regulating oncogenes and tumor suppressors through ubiquitination, it is studied for potential therapeutic targets in cancer treatment.
  • Synthetic Biology: Researchers utilize Su(z)2 in designing synthetic circuits that require precise control over gene expression through targeted degradation pathways.
Molecular Characterization of Su(z)2

Genomic Organization and Evolutionary Conservation

Su(z)2 resides in a tandem gene arrangement with Posterior sex combs (Psc) on chromosome 2R of Drosophila melanogaster, separated by a ~15 kb intergenic region. The Aristapedioid inversion breakpoint lies between these genes, confirming they share no essential coding sequences despite proximity [4]. Evolutionarily, Su(z)2 belongs to the Psc-Su(z)2 protein family, which diverged early in metazoan evolution. Orthologs exist across bilaterians, but domain architectures vary significantly. While Drosophila retains distinct Psc and Su(z)2 genes, vertebrates consolidate functions into Bmi-1 (PCGF4) and Mel-18 (PCGF2)—members of the Polycomb Group RING finger (PCGF) family within the broader PRC1 complex [5] [8].

Phylogenetic analysis reveals Su(z)2-like proteins in basal metazoans (e.g., Nematostella vectensis) and unicellular holozoans (e.g., Monosiga brevicollis), suggesting an origin predating the emergence of canonical PRC1. Notably, non-canonical PRC1 (ncPRC1)—defined by RYBP/YAF2 subunits rather than CBX proteins—likely arose earlier than canonical PRC1 (cPRC1), positioning Su(z)2/Psc-like proteins as ancient components of chromatin compaction systems [5].

Table 1: Evolutionary Distribution of Su(z)2 Homologs

Taxonomic GroupRepresentative OrganismsConservation Status
DipteraDrosophila melanogasterSu(z)2 and Psc present
MammaliaMus musculus, Homo sapiensBmi-1, Mel-18 (PCGF proteins)
CnidariaNematostella vectensisPsc/Su(z)2-like factor
ChoanoflagellataMonosiga brevicollisRudimentary PCGF/RING1
FungiSaccharomyces cerevisiaeAbsent

Structural Domains: Homology Regions and Intrinsically Disordered Regions

Su(z)2 is a multidomain protein with functionally distinct regions:

  • RING Finger Domain (N-terminal): A Cys3HisCys4 zinc-binding motif (residues 30–70) essential for E3 ubiquitin ligase activity. This domain mediates heterodimerization with dRING (RING1 ortholog) to form the catalytic core of PRC1, enabling H2A ubiquitination (H2Aub1) [1] [8].
  • Homology Region (HR): A ~200-amino-acid segment (37.4% identity with Psc; residues 19–219) facilitating interactions with PRC1 subunits (Ph, Pc, dRING). This region is necessary for complex assembly but dispensable for chromatin binding/compaction [1] [6].
  • Intrinsically Disordered Regions (IDRs): C-terminal segments lacking stable tertiary structure. These IDRs confer structural flexibility, enabling phase separation and chromatin scaffold formation. Biochemical assays confirm Su(z)2 IDRs mediate DNA binding (Kd = 1.58 ± 0.21 nM) and ATP-dependent chromatin remodeling inhibition independently of sequence homology to Psc [1].

Table 2: Functional Domains of Su(z)2

DomainPositionKey FunctionsHomology to Psc
RING finger30-70E3 ligase activity, dRING bindingHigh (70%)
Homology Region (HR)19-219PRC1 subunit recruitment (Ph, Pc)High (37.4%)
Intrinsically Disordered Region220-1000+DNA binding, chromatin compaction, remodeling inhibitionLow (<10%)

Sequence Alignment with Psc and Mammalian Homologs (Bmi-1, Mel-18)

Su(z)2 and Psc share limited sequence conservation outside the HR (overall identity ~25%), yet their biochemical activities are strikingly similar. Both compact chromatin and inhibit nucleosome remodeling via non-homologous C-terminal domains [1]. In mammals, Psc orthologs diversified into six PCGF paralogs (PCGF1–6). Key alignments include:

  • Bmi-1 (PCGF4): Shares 31% identity with Su(z)2’s RING-HR cassette. Its RING dimerizes with RING1B to ubiquitylate H2A.
  • Mel-18 (PCGF2): Exhibits 28% identity; competes with Bmi-1 for RING1B binding to form alternative ncPRC1 complexes.

Conserved residues cluster in the RING domain (e.g., Cys49/52/65/68 coordinating Zn²⁺) and HR’s hydrophobic core (e.g., Phe110, Trp145). Vertebrate PCGF proteins lack extended C-terminal IDRs, suggesting Drosophila Su(z)2/Psc evolved specialized roles in chromatin architecture [1] [8].

Table 3: Sequence Identity of Su(z)2 with Orthologs

ProteinOrganismDomain AlignedIdentity (%)
PscD. melanogasterFull-length25
PscD. melanogasterHomology Region37.4
Bmi-1 (PCGF4)H. sapiensRING-HR31
Mel-18 (PCGF2)H. sapiensRING-HR28
Monosiga PCGF-likeM. brevicollisRING42

Post-Translational Modifications and Regulatory Motifs

Su(z)2’s activity is modulated by post-translational modifications (PTMs), though direct studies are sparse. Inferred mechanisms from PcG orthologs include:

  • Phosphorylation: Consensus sites for ATM/ATR kinases (SQ motifs) within IDRs. Phosphorylation disrupts phase separation, potentially regulating chromatin condensate dynamics [3] [9].
  • Ubiquitination: Autoubiquitination of RING domains in mammalian PCGFs (e.g., Bmi-1) targets them for proteasomal degradation. Su(z)2 likely undergoes similar regulation to control PRC1 turnover [3].
  • SUMOylation: Lysine residues in the HR (e.g., Lys185) match SUMO-acceptor motifs (ΨKxD/E). SUMOylation antagonizes ubiquitination, stabilizing PRC1 [9].

Regulatory motifs identified:

  • Nuclear Localization Signal (NLS): Bipartite NLS (residues 150–165) embedded in the HR.
  • DNA Binding Motif: Basic patches in IDRs (e.g., Arg/Lys clusters at positions 300–320) enabling non-sequence-specific DNA interaction [1].

PTMs integrate Su(z)2 into signaling networks (e.g., Wnt, JNK), explaining its context-dependent roles in stem cell differentiation and tumor suppression [6] [9].

Properties

CAS Number

141560-41-0

Product Name

Su(z)2 protein

Molecular Formula

C9H15NO4

Synonyms

Su(z)2 protein

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